molecular formula C9H22Cl2N2 B2377758 (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1349702-28-8

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No.: B2377758
CAS No.: 1349702-28-8
M. Wt: 229.19
InChI Key: VYGFVIPKKIXBKD-YCBDHFTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound featuring a pyrrolidine ring substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of ®-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Properties

IUPAC Name

(3R)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFVIPKKIXBKD-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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